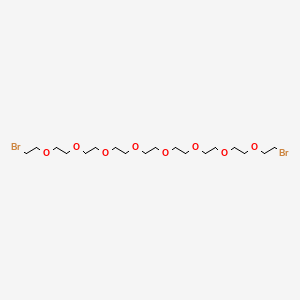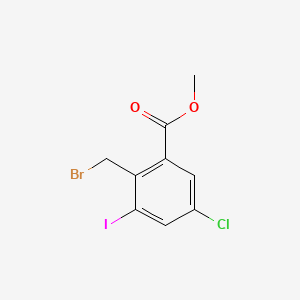
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is a chemical compound with the molecular formula C18H36Br2O8. It is also known by its systematic name, 3,6,9,12,15,18,21,24-octaoxahexacosane, 1,26-dibromo-. This compound is characterized by the presence of two bromine atoms and multiple ether linkages, making it a versatile molecule in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane can be synthesized through a multi-step process involving the reaction of polyethylene glycol (PEG) with brominating agents. The typical synthetic route involves the following steps:
Activation of PEG: Polyethylene glycol is first activated using a suitable reagent such as tosyl chloride to form a tosylated intermediate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation and Reduction: The ether linkages in the compound can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-terminated PEG derivatives, while oxidation can produce PEG-based carboxylic acids .
科学的研究の応用
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,26-dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane involves its ability to undergo nucleophilic substitution reactions, allowing it to modify other molecules. The bromine atoms serve as reactive sites for nucleophiles, facilitating the formation of new chemical bonds. This property is particularly useful in the synthesis of functionalized PEG derivatives, which can interact with various molecular targets and pathways .
類似化合物との比較
Similar Compounds
1,26-Dichloro-3,6,9,12,15,18,21,24-octaoxahexacosane: Similar structure but with chlorine atoms instead of bromine.
1,26-Diiodo-3,6,9,12,15,18,21,24-octaoxahexacosane: Similar structure but with iodine atoms instead of bromine.
Polyethylene glycol (PEG): The parent compound without halogen atoms.
Uniqueness
1,26-Dibromo-3,6,9,12,15,18,21,24-octaoxahexacosane is unique due to the presence of bromine atoms, which provide distinct reactivity compared to its chloro and iodo counterparts. The bromine atoms make it more suitable for specific nucleophilic substitution reactions, offering versatility in chemical synthesis and functionalization .
特性
分子式 |
C18H36Br2O8 |
|---|---|
分子量 |
540.3 g/mol |
IUPAC名 |
1,2-bis[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C18H36Br2O8/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20/h1-18H2 |
InChIキー |
VXIMGQPLVMTYBG-UHFFFAOYSA-N |
正規SMILES |
C(COCCOCCOCCOCCBr)OCCOCCOCCOCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)


![2-(Di-1-naphthalenylphosphino)-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029710.png)

![tert-Butyl 2'-oxo-1',2',5',6'-tetrahydrospiro[piperidine-4,4'-pyrrolo[1,2-b]pyrazole]-1-carboxylate](/img/structure/B14029716.png)

![2-[Bis(2,6-dimethylphenyl)phosphino]-N-[(8alpha,9S)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14029722.png)



![(3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B14029753.png)


